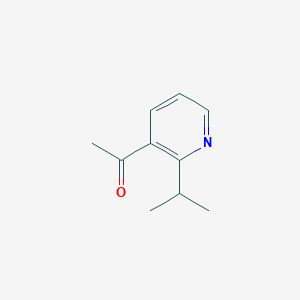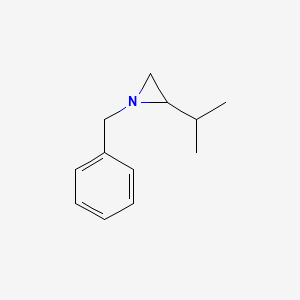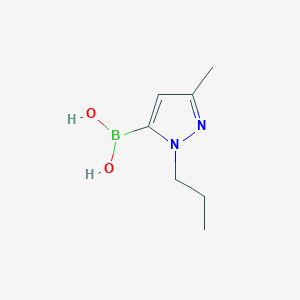
(3,5,5-Trimethylhexyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5,5-Trimethylhexyl)hydrazine is a specialized chemical compound known for its unique structural features and potential applications across various scientific and industrial domains. This compound is a derivative of hydrazine, characterized by the presence of a (3,5,5-trimethylhexyl) group attached to the hydrazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,5-Trimethylhexyl)hydrazine typically involves the reaction of (3,5,5-trimethylhexyl)amine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: (3,5,5-Trimethylhexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
(3,5,5-Trimethylhexyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,5,5-Trimethylhexyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(3,5,5-Trimethylhexyl)amine: A precursor in the synthesis of (3,5,5-Trimethylhexyl)hydrazine.
Hydrazine: The parent compound of this compound.
Other Alkylhydrazines: Compounds with similar structures but different alkyl groups.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its trimethylhexyl group provides steric hindrance and hydrophobic characteristics, influencing its reactivity and interactions with other molecules.
Propiedades
Número CAS |
887591-78-8 |
|---|---|
Fórmula molecular |
C9H22N2 |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
3,5,5-trimethylhexylhydrazine |
InChI |
InChI=1S/C9H22N2/c1-8(5-6-11-10)7-9(2,3)4/h8,11H,5-7,10H2,1-4H3 |
Clave InChI |
ZDMDEKIBYAVUOC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNN)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)



![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)

![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)

